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# Application Note: Analysis of Oseltamivir-d3 Acid in Environmental Water Samples

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Compound of Interest		
Compound Name:	Oseltamivir-d3 Acid	
Cat. No.:	B1489179	Get Quote

#### Introduction

Oseltamivir, marketed as Tamiflu®, is a widely used antiviral medication for the treatment and prevention of influenza A and B viruses. Following administration, the prodrug oseltamivir phosphate is metabolized in the liver to its active form, oseltamivir carboxylate (OC). A significant portion of OC is excreted unchanged in urine and subsequently enters wastewater systems. Due to its persistence in conventional wastewater treatment plants, oseltamivir carboxylate can be released into aquatic environments, raising concerns about the potential for antiviral resistance development in avian influenza reservoirs, such as wild ducks.[1][2][3] The stable isotope-labeled internal standard, **Oseltamivir-d3 Acid** (Oseltamivir-d3 Carboxylate), is crucial for accurate quantification in environmental matrices by compensating for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of oseltamivir carboxylate in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with **Oseltamivir-d3 Acid** as an internal standard.

# **Principle**

This method employs an isotope dilution technique for the accurate quantification of oseltamivir carboxylate. Water samples are first fortified with the internal standard, **Oseltamivir-d3 Acid**. The analytes are then extracted and concentrated from the water matrix using solid-phase extraction (SPE). The extracts are subsequently analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target compounds.



# **Experimental Protocols Sample Collection and Preservation**

- Collection: Collect water samples in clean, amber glass bottles to minimize photodegradation.
- Preservation: Upon collection, samples should be stored at 4°C and extracted within 48
  hours to prevent degradation of the analyte. If longer storage is required, samples should be
  frozen at -20°C.

### **Reagents and Materials**

- Oseltamivir Carboxylate (analytical standard)
- Oseltamivir-d3 Acid (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)

# **Standard and Internal Standard Preparation**

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of oseltamivir carboxylate and Oseltamivir-d3 Acid in methanol.
- Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create a series of calibration standards and a working internal standard solution.

# Sample Preparation and Solid-Phase Extraction (SPE)



- Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to a pH of 2.0-3.5 with formic acid.
- Internal Standard Spiking: Spike the acidified sample with a known concentration of Oseltamivir-d3 Acid.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water.
- Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a slow, consistent flow rate.
- Washing: Wash the cartridge with ultrapure water to remove interfering substances.
- Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.
- Elution: Elute the analytes from the cartridge with a suitable solvent mixture, such as methanol/ethyl acetate (1:4, v/v).[4]
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase or a suitable solvent mixture (e.g., 1:1 acetonitrile:water with 0.1% formic acid).[5]

### LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
  - Column: A C18 reversed-phase column is commonly used.
  - Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) and ammonium acetate (e.g., 0.5 mM), is often employed.[4][6]
  - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
  - Injection Volume: 5-20 μL.
- Tandem Mass Spectrometry (MS/MS) Conditions:



- Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for both oseltamivir carboxylate and Oseltamivir-d3 Acid should be optimized.

#### **Data Presentation**

The following tables summarize the quantitative data from various studies on the analysis of oseltamivir in water samples.

Table 1: Method Performance for Oseltamivir Carboxylate Analysis in Water

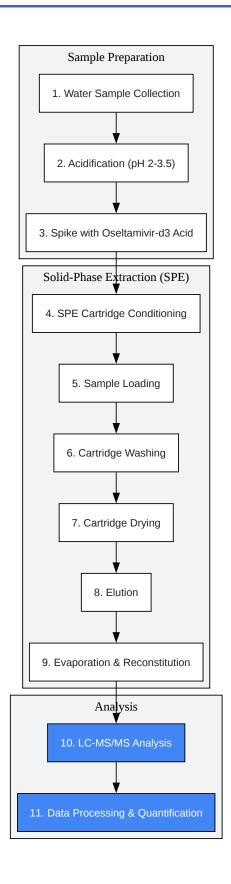
Parameter	Surface Water	River Water	Ultrapure Water	Reference
Recovery (%)	89-106	72.6-112.5	81-127	[4][5]
Relative Standard Deviation (RSD, %)	0.4-19	≤ 8.3	1.2-16	[4][5]
Method Detection Limit (MDL, ng/L)	-	-	0.2-1.9	[4]
Linearity (r²)	> 0.9957	-	> 0.997	[4][5]

Table 2: Observed Environmental Concentrations of Oseltamivir Carboxylate

Location	Concentration Range (ng/L)	Reference
Yodo River System, Japan (during flu season)	2-58	[1][2][5]

## **Visualization**





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Caption: Experimental workflow for the analysis of Oseltamivir-d3 Acid in water.



#### Conclusion

The described method of solid-phase extraction followed by LC-MS/MS analysis provides a robust and sensitive approach for the quantification of oseltamivir carboxylate in environmental water samples. The use of an isotope-labeled internal standard, **Oseltamivir-d3 Acid**, is essential for achieving high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variability in extraction recovery. This methodology is critical for environmental monitoring programs aimed at assessing the prevalence of antiviral compounds in aquatic ecosystems and understanding their potential ecological impact.

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